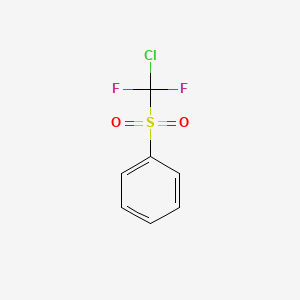

((Chlorodifluoromethyl)sulfonyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[chloro(difluoro)methyl]sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKIZVXCLNLUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647179 | |

| Record name | [Chloro(difluoro)methanesulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930836-30-9 | |

| Record name | [Chloro(difluoro)methanesulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: ((Chlorodifluoromethyl)sulfonyl)benzene (CAS 930836-30-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Chlorodifluoromethyl)sulfonyl)benzene, also known as chlorodifluoromethyl phenyl sulfone, is a significant reagent in modern organic synthesis, particularly valued for its role as a non-ozone-depleting precursor for the generation of difluorocarbene (:CF₂). This versatile intermediate is crucial for the introduction of the difluoromethyl (CF₂H) and difluoromethylene (-CF₂-) moieties into organic molecules. The incorporation of these groups can profoundly influence the physicochemical and biological properties of compounds, making this reagent a valuable tool in the development of novel pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in difluoromethylation reactions, and a mechanistic exploration of its function as a difluorocarbene source.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 930836-30-9 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅ClF₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 226.63 g/mol | --INVALID-LINK-- |

| IUPAC Name | (Chloro(difluoro)methyl)sulfonylbenzene | |

| Synonyms | Chlorodifluoromethyl phenyl sulfone | --INVALID-LINK-- |

| Physical Form | Solid, semi-solid, or liquid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, under inert atmosphere | --INVALID-LINK-- |

Synthesis of this compound

This compound can be synthesized through two primary routes: the chlorination of difluoromethyl phenyl sulfone (PhSO₂CF₂H) or the oxidation of chlorodifluoromethyl phenyl sulfide (PhSCF₂Cl). The latter is a non-ozone-depleting substance (non-ODS) based method.

Experimental Protocol: Synthesis via Oxidation of Chlorodifluoromethyl Phenyl Sulfide

This protocol is adapted from the work of Hu and coworkers and represents a more environmentally conscious approach.[1]

Materials:

-

Chlorodifluoromethyl phenyl sulfide (PhSCF₂Cl)

-

Sodium periodate (NaIO₄)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of chlorodifluoromethyl phenyl sulfide (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL), add sodium periodate (2.5 mmol).

-

Stir the resulting mixture vigorously at 50 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis: A Difluorocarbene Source

The primary application of this compound is as a precursor to difluorocarbene, a highly reactive intermediate for O- and N-difluoromethylation reactions. The generation of difluorocarbene is typically achieved under basic conditions.[1]

Mechanism of Difluorocarbene Generation and Difluoromethylation

The reaction proceeds through a base-mediated elimination of the chlorodifluoromethylsulfonyl group to form difluorocarbene, which is then trapped by a nucleophile (e.g., a phenoxide or an amine).

Experimental Protocol: O-Difluoromethylation of Phenols

This protocol provides a general procedure for the O-difluoromethylation of phenols using this compound.[1]

Materials:

-

Phenol derivative

-

This compound

-

Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the phenol (1.0 mmol) and potassium hydroxide (3.0 mmol) in a mixture of acetonitrile (5 mL) and water (0.5 mL), add this compound (1.5 mmol).

-

Heat the reaction mixture to 50 °C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Table of Representative Yields for O-Difluoromethylation:

| Phenol Derivative | Product | Yield (%) |

| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 85 |

| 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | 78 |

| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 65 |

Experimental Protocol: N-Difluoromethylation of N-Heterocycles

This protocol outlines a general method for the N-difluoromethylation of nitrogen-containing heterocycles.[1]

Materials:

-

N-Heterocycle (e.g., imidazole, benzimidazole)

-

This compound

-

Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the N-heterocycle (1.0 mmol) and potassium hydroxide (3.0 mmol) in a mixture of acetonitrile (5 mL) and water (0.5 mL), add this compound (1.5 mmol).

-

Stir the mixture at 50 °C and monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-difluoromethylated heterocycle.

Table of Representative Yields for N-Difluoromethylation:

| N-Heterocycle | Product | Yield (%) |

| Imidazole | 1-(Difluoromethyl)-1H-imidazole | 75 |

| Benzimidazole | 1-(Difluoromethyl)-1H-benzimidazole | 72 |

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals a notable absence of studies on the specific biological activity or the engagement of this compound in any signaling pathways. Its primary role is established as a synthetic reagent for the introduction of difluoromethyl groups into other molecules. While the broader class of benzene sulfonamides is known to exhibit a wide range of biological activities, no specific data is available for this particular compound. Consequently, a diagram for a biological signaling pathway cannot be provided at this time. Researchers in drug development may find this compound useful for synthesizing analogs of biologically active molecules to probe the effect of difluoromethyl substitution.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and efficient reagent for the synthesis of O- and N-difluoromethylated compounds. Its utility as a non-ODS difluorocarbene precursor makes it an attractive choice for synthetic chemists. The experimental protocols provided herein offer a practical guide for its synthesis and application. While its direct biological activity remains unexplored, its role in the synthesis of potentially bioactive molecules underscores its importance in the field of medicinal chemistry and drug discovery. Future research may yet uncover direct biological roles for this compound, but for now, its primary value lies in its synthetic utility.

References

"((Chlorodifluoromethyl)sulfonyl)benzene" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ((Chlorodifluoromethyl)sulfonyl)benzene, a significant fluorinated compound with applications in organic synthesis. The document details its molecular structure, physicochemical properties, and outlines a general synthesis methodology. Furthermore, it explores the broader context of sulfonyl-containing compounds in drug discovery and their potential biological implications, while also addressing the necessary safety and handling protocols. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Properties

This compound, also known as chlorodifluoromethyl phenyl sulfone, is an organosulfur compound with a distinct molecular architecture that imparts unique chemical reactivity.

Molecular Formula: C₇H₅ClF₂O₂S

Molecular Weight: 226.63 g/mol [1][2]

The structure consists of a phenyl group attached to a sulfonyl group, which in turn is bonded to a chlorodifluoromethyl group. The presence of the electron-withdrawing sulfonyl group and the halogenated methyl group significantly influences the electronic properties of the benzene ring and the reactivity of the entire molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₂O₂S | [1] |

| Molecular Weight | 226.63 g/mol | [1][2] |

| CAS Number | 930836-30-9 | [1][2] |

| Appearance | Solid or semi-solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Synthesis and Experimental Protocols

A plausible synthetic pathway involves the reaction of a suitable benzene derivative with a source of the chlorodifluoromethylsulfonyl group. The synthesis of analogous aryl sulfonyl chlorides often involves the diazotization of a substituted aniline, followed by reaction with sulfur dioxide and a copper(I) chloride catalyst.

General Experimental Workflow for Arylsulfonyl Chloride Synthesis:

Figure 1: General workflow for the synthesis of arylsulfonyl chlorides.

For the specific synthesis of this compound, modifications to this general protocol would be necessary to introduce the chlorodifluoromethyl moiety. This could potentially involve starting with a precursor already containing the CClF₂ group or introducing it at a later stage of the synthesis.

Applications in Organic Synthesis

The primary application of this compound is as a robust difluorocarbene reagent. Difluorocarbene (:CF₂) is a highly reactive intermediate that can participate in various cycloaddition and insertion reactions, making it a valuable tool for the synthesis of fluorinated organic molecules. The use of this compound offers an advantage as it is derived from non-ozone-depleting substances.

Biological Context and Drug Development Potential

While there is no direct research on the biological activity of this compound, the broader classes of sulfone and sulfonamide-containing compounds are of significant interest in drug discovery and development.

The sulfonyl group is a key pharmacophore in a wide range of therapeutic agents. Its presence can influence a molecule's solubility, metabolic stability, and ability to bind to biological targets. The introduction of sulfonyl groups can enhance the binding affinity of drug molecules to proteins through hydrogen bond interactions. Furthermore, the stability of the sulfonyl group can increase the metabolic stability of drugs, prolonging their duration of action.

Fluorinated organic compounds also play a crucial role in modern pharmaceuticals. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, often leading to improved efficacy and pharmacokinetic profiles.

Given these established roles, this compound and its derivatives represent an area of potential interest for the development of new therapeutic agents. However, any potential biological activity and toxicological profile would need to be thoroughly investigated through in vitro and in vivo studies.

Logical Relationship of Sulfonyl Compounds in Drug Discovery:

Figure 2: The role of the sulfonyl group in drug discovery.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the data available for related sulfonyl chlorides, appropriate precautions should be taken.

Table 2: General Safety and Handling Precautions for Sulfonyl Chlorides

| Precaution | Description |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. |

| In case of exposure | In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. Seek immediate medical attention if symptoms persist. |

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a compound with a well-defined molecular structure and significant potential as a synthetic reagent. While detailed experimental protocols and biological activity data are currently limited in the public domain, the established importance of sulfonyl and fluorinated moieties in medicinal chemistry suggests that this compound and its derivatives may warrant further investigation for drug discovery applications. This guide serves as a foundational resource, consolidating the available technical information and providing a framework for future research and development efforts.

References

Spectroscopic and Synthetic Insights into ((Chlorodifluoromethyl)sulfonyl)benzene

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides an in-depth analysis of the spectroscopic properties of ((Chlorodifluoromethyl)sulfonyl)benzene, a versatile reagent in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR) data and the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The NMR spectroscopic data for this compound provides a clear fingerprint for its structural identification. The key quantitative data from ¹H, ¹³C, and ¹⁹F NMR analyses are summarized in the table below for straightforward reference and comparison.

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment |

| ¹H NMR | 7.99 | 7.6 | Doublet of triplets | 2H, ortho-Ar-H |

| 7.78 | 7.6 | Triplet | 1H, para-Ar-H | |

| 7.66 | 7.6 | Triplet | 2H, meta-Ar-H | |

| ¹³C NMR | 136.2 | Singlet | Ar-C | |

| 135.2 | Singlet | Ar-C | ||

| 130.2 | Singlet | Ar-C | ||

| 129.5 | Singlet | Ar-C | ||

| 124.2 (t) | J(C-F) = 318.5 | Triplet | -CF₂Cl | |

| ¹⁹F NMR | -28.9 | Singlet | -CF₂Cl |

Experimental Protocols

The synthesis and spectroscopic characterization of this compound are based on the procedures outlined in the primary literature.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from commercially available reagents. The workflow for this synthesis is depicted in the diagram below.

Materials:

-

Sodium benzenesulfinate

-

Chlorodifluoroacetic anhydride

-

Acetonitrile (anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of sodium benzenesulfinate in anhydrous acetonitrile, chlorodifluoroacetic anhydride is added dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

NMR Spectroscopic Analysis

The following protocols were employed for the acquisition of NMR spectra.

Instrumentation:

-

A 400 MHz NMR spectrometer was utilized for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

Sample Preparation:

-

The purified compound was dissolved in deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) was used as an internal standard for ¹H and ¹³C NMR.

-

Trichlorofluoromethane (CFCl₃) was used as an external standard for ¹⁹F NMR.

Data Acquisition and Processing:

-

Standard pulse programs were used for the acquisition of one-dimensional spectra.

-

The acquired free induction decays (FIDs) were processed using standard NMR software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

This guide provides the essential spectroscopic data and experimental procedures for this compound, serving as a valuable resource for its application in synthetic and medicinal chemistry research.

An In-depth Technical Guide to the Physical and Chemical Properties of Phenylsulfonyl Chlorodifluoromethane (PhSO2CF2Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsulfonyl chlorodifluoromethane (PhSO2CF2Cl), with the CAS Number 930836-30-9, is a sulfonyl compound that has garnered interest in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

Quantitative physical data for pure PhSO2CF2Cl is not extensively documented in readily available literature. The following table summarizes the available experimental and predicted data.

| Property | Value | Source |

| Molecular Formula | C7H5ClF2O2S | [1] |

| Molecular Weight | 226.63 g/mol | [1] |

| Physical State | Colorless liquid | [2] |

| Boiling Point | 276.6 ± 40.0 °C (Predicted) | [3] |

| Density | 1.476 ± 0.06 g/cm³ (Predicted) | [3] |

| Melting Point | No data available | [2] |

Chemical Properties and Reactivity

PhSO2CF2Cl is a versatile reagent in organic synthesis, primarily acting as a precursor for the difluorocarbene radical or participating in nucleophilic substitution reactions.

Difluorocarbene Generation: PhSO2CF2Cl can serve as a source of difluorocarbene (:CF2), a highly reactive intermediate. This reactivity is particularly useful for the difluoromethylation of various substrates, including O- and N-difluoromethylations.[3][4] The phenylsulfonyl group acts as a good leaving group, facilitating the generation of the carbene under appropriate reaction conditions.[3]

Reactivity as an Electrophile: The sulfonyl group activates the C-Cl bond, making the carbon atom susceptible to nucleophilic attack. This allows for the introduction of the PhSO2CF2- moiety into various molecules.

Applications in Synthesis: The unique reactivity of PhSO2CF2Cl and related compounds makes them valuable tools in the synthesis of fluorinated organic molecules.[4] The introduction of fluorine atoms can significantly alter the biological and physical properties of molecules, a strategy often employed in drug discovery and materials science.[3] For instance, p-chlorophenyl chlorodifluoromethyl sulfone has been shown to be an effective difluorocarbene reagent for the N-difluoromethylation of different N-heterocyclic compounds.[5]

Experimental Protocols

Synthesis of Phenylsulfonyl Chlorodifluoromethane (PhSO2CF2Cl)

A detailed experimental protocol for the synthesis of PhSO2CF2Cl has been reported.[2] The following is a summary of the procedure:

Method A: Under a nitrogen atmosphere, a solution of LHMDS in THF is added dropwise to a cooled (-78°C) mixture of N-chlorosuccinimide and PhSO2CF2H in THF. The reaction is stirred at -78°C for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with diethyl ether. The organic phase is washed with brine and dried over anhydrous MgSO4. After filtration and solvent evaporation, the crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:30, v/v) as the eluent to yield PhSO2CF2Cl as a colorless liquid.[2]

Experimental Workflow for the Synthesis of PhSO2CF2Cl

Caption: Workflow for the synthesis of PhSO2CF2Cl.

Spectroscopic Characterization

The following sections detail the expected and reported spectroscopic data for PhSO2CF2Cl.

Infrared (IR) Spectroscopy: The IR spectrum of PhSO2CF2Cl provides information about its functional groups.

Experimental Protocol for IR Spectroscopy: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded using an FTIR spectrometer.[2]

Reported IR Data: The following characteristic peaks have been reported for PhSO2CF2Cl (film): 3073, 1585, 1451, 1365, 1190, 1120, 1079, 930, 757, 719, 684, 657, 606, 582, 551, 428 cm⁻¹.[2]

Expected IR Absorptions:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 1590 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 1150 - 1050 | C-F stretch | Strong |

| 800 - 700 | C-Cl stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of PhSO2CF2Cl.

Experimental Protocol for NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H NMR) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR).[2]

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the protons in the phenyl group.

Reported ¹H NMR Data (300 MHz, CDCl₃): δ 7.67 (t, J = 7.2 Hz, 2H), 7.80 (t, J = 7.5 Hz, 1H), 8.05 (d, J = 7.8 Hz, 2H).[2]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule. Although specific experimental data for PhSO2CF2Cl is not readily available, the expected chemical shifts can be predicted based on the structure.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic C-H | 125 - 135 |

| Aromatic C-S | 135 - 145 |

| CF₂Cl | 120 - 130 (triplet due to C-F coupling) |

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. No experimental ¹⁹F NMR data for PhSO2CF2Cl has been found in the searched literature. However, based on similar structures, a singlet or a narrowly split multiplet would be expected in the region typical for -CF₂Cl groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for Mass Spectrometry: The mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer.

Expected Fragmentation Pattern: The mass spectrum of PhSO2CF2Cl is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of Cl, SO₂, and cleavage of the phenyl-sulfur bond.

Signaling Pathways and Logical Relationships

As PhSO2CF2Cl is primarily a synthetic reagent, its direct involvement in biological signaling pathways is not established. However, the logical relationship in its application as a difluorocarbene source can be visualized.

Logical Flow for Difluorocarbene Generation and Reaction

Caption: Generation of difluorocarbene from PhSO2CF2Cl.

Conclusion

Phenylsulfonyl chlorodifluoromethane is a valuable synthetic reagent with specific applications in fluorination chemistry. While some of its physical and chemical properties have been characterized, a complete experimental dataset is not yet available in the public domain. This guide consolidates the existing information and provides a framework for its synthesis and characterization, which should aid researchers in its effective utilization and further investigation. The provided experimental protocols and logical diagrams offer a practical resource for laboratory work and conceptual understanding.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Chemistry of trichlorofluoromethane: synthesis of chlorofluoromethyl phenyl sulfone and fluoromethyl phenyl sulfone and some of their reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Unveiling ((Chlorodifluoromethyl)sulfonyl)benzene: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Chlorodifluoromethyl)sulfonyl)benzene, a compound of growing interest in synthetic chemistry, has emerged as a valuable building block, particularly in the synthesis of novel halogenated molecules. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic protocols for this compound, catering to researchers and professionals in the fields of chemical synthesis and drug development. The unique combination of a chlorodifluoromethyl group and a sulfonylbenzene moiety imparts specific reactivity and properties that are increasingly being explored for various applications.

Discovery and History

The first documented synthesis of this compound is reported in a 2012 publication in the scientific journal Tetrahedron Letters by Krzysztof M. Borys, Maciej D. Korzyński, and Zbigniew Ochal.[1][2][3][4][5] Their work, titled "Simple and efficient synthesis of trihalomethyl and dihalonitromethyl aryl sulfones," introduced a novel and straightforward method for the preparation of this and related compounds. This publication stands as the foundational reference for the synthesis of this compound and has been cited in subsequent studies exploring the applications of halogenated sulfones. Prior to this 2012 report, there is no readily available information on the synthesis or characterization of this specific molecule in the public domain, suggesting that Borys and his colleagues were the first to describe it.

The development of synthetic routes to compounds like this compound is significant in the context of medicinal chemistry and materials science. The incorporation of fluorine and fluorinated alkyl groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The sulfonyl group, being a key pharmacophore in many drugs, further enhances the potential utility of this compound in the design of new therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 930836-30-9 |

| Molecular Formula | C₇H₅ClF₂O₂S |

| Molecular Weight | 226.63 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 45-49 °C |

Note: Physical properties may vary slightly between different suppliers and batches.

Experimental Protocols

The seminal work by Borys et al. provides a detailed experimental procedure for the synthesis of this compound. The following is a detailed description of the methodology based on their publication.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from commercially available reagents.

Step 1: Synthesis of Sodium dichlorofluoromethanesulfinate

-

Reagents: Sodium dithionite, Dichlorofluoromethane, Sodium hydroxide, Water, Acetone.

-

Procedure: In a reaction vessel, sodium dithionite is dissolved in a solution of sodium hydroxide in water. The vessel is cooled, and dichlorofluoromethane is introduced. The reaction mixture is stirred vigorously at a controlled temperature. After the reaction is complete, acetone is added to precipitate the product. The resulting solid is filtered, washed with acetone, and dried under vacuum to yield sodium dichlorofluoromethanesulfinate.

Step 2: Synthesis of this compound

-

Reagents: Sodium dichlorofluoromethanesulfinate, Benzene, Aluminum chloride.

-

Procedure: Anhydrous aluminum chloride is suspended in benzene under an inert atmosphere. Sodium dichlorofluoromethanesulfinate is then added portion-wise to the suspension while maintaining a specific reaction temperature. The reaction mixture is stirred for a designated period. Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data from Synthesis

| Parameter | Value |

| Yield | 75% |

| Melting Point | 47-48 °C |

Characterization Data

The structure of the synthesized this compound was confirmed by the authors using various spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05-8.03 (m, 2H), 7.77-7.73 (m, 1H), 7.65-7.61 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.4, 135.1, 130.0, 129.8, 122.3 (t, J = 293.1 Hz).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -50.4 (s).

-

Mass Spectrometry (EI): m/z (%) = 226 (M⁺, 5), 141 (100), 77 (85).

Visualizing the Synthesis

To better understand the synthesis process, the following diagrams illustrate the experimental workflow.

Caption: A flowchart illustrating the two-step synthesis of this compound.

Logical Relationship of Synthesis

The following diagram outlines the logical progression from starting materials to the final product.

Caption: Relationship between starting materials, intermediate, and the final product.

Conclusion and Future Outlook

The discovery of a simple and efficient synthesis for this compound by Borys, Korzyński, and Ochal in 2012 has provided the scientific community with a valuable and versatile chemical tool. The detailed experimental protocols and characterization data presented in this guide offer a solid foundation for researchers to reproduce and build upon this work. Given the increasing importance of fluorinated compounds in drug discovery and materials science, it is anticipated that the applications of this compound will continue to expand. Future research may focus on exploring its reactivity in various chemical transformations, developing new derivatives with enhanced biological activities, and investigating its potential in the synthesis of advanced materials. This technical guide serves as a critical resource for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

An In-Depth Technical Guide to ((Chlorodifluoromethyl)sulfonyl)benzene for Researchers and Drug Development Professionals

An Introduction to a Versatile Fluorinated Building Block

((Chlorodifluoromethyl)sulfonyl)benzene, also known as chlorodifluoromethyl phenyl sulfone, is a versatile organofluorine compound that has garnered interest in synthetic and medicinal chemistry. Its unique structural features, particularly the presence of the chlorodifluoromethylsulfonyl group, make it a valuable reagent and a potential pharmacophore in drug design. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Properties and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 930836-30-9 | [1] |

| Molecular Formula | C₇H₅ClF₂O₂S | [1] |

| Molecular Weight | 226.63 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.67 (t, J = 16.2 Hz, 2H), 7.84 (t, J = 15.3 Hz, 1H), 8.05 (d, J = 8.1 Hz, 2H) | [1] |

| ¹⁹F NMR (CDCl₃, 282 MHz) | δ -63.0 (s, 2F) | [1] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 136.3, 131.2, 130.8, 129.7, 126.4 (t, J = 333.6 Hz) | [1] |

| Infrared (film) | 3073, 1585, 1451, 1365, 1190, 1120, 1079, 930, 757, 719, 684, 657, 606, 582, 551, 428 cm⁻¹ | [1] |

| Mass Spectrometry (EI) | m/z (%): 226 (M⁺, 0.57), 77 (100.00) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available materials. The general workflow involves the preparation of a precursor followed by oxidation.

Detailed Experimental Protocol

Step 1: Synthesis of Chlorodifluoromethyl phenyl sulfide

A detailed procedure for a related compound, fluoromethyl phenyl sulfide, is available in Organic Syntheses, which can be adapted.[2] A more direct, though less detailed, synthesis of chlorodifluoromethyl phenyl sulfide is described in the literature.[1] In a typical procedure, thiophenol is reacted with trichlorofluoromethane in the presence of a base such as sodium hydroxide and a reducing agent like sodium sulfite. The reaction mixture is typically stirred at room temperature. After an aqueous workup and extraction with an organic solvent, the crude chlorodifluoromethyl phenyl sulfide is obtained and can be purified by distillation.

Step 2: Oxidation to this compound

The crude chlorodifluoromethyl phenyl sulfide is then oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1] The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature. After the reaction is complete, the mixture is washed with a basic aqueous solution to remove the resulting m-chlorobenzoic acid. The organic layer is then dried and concentrated to afford this compound, which can be further purified by column chromatography. A 79% yield has been reported for this two-step process.[1]

Reactivity as a Difluorocarbene Precursor

This compound serves as an effective precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate used in various synthetic transformations. This reactivity is particularly useful for the O- and N-difluoromethylation of various substrates.

O-Difluoromethylation of Phenols

This compound can be used for the O-difluoromethylation of phenols in the presence of a base. The reaction proceeds via the in-situ generation of difluorocarbene, which is then trapped by the phenoxide.

| Substrate (Phenol) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-tert-Butylphenol | t-BuOK | DMF | 0 to rt | 85 | [1] |

| 4-Methoxyphenol | t-BuOK | DMF | 0 to rt | 82 | [1] |

| 2-Naphthol | t-BuOK | DMF | 0 to rt | 78 | [1] |

General Experimental Protocol for O-Difluoromethylation:

To a solution of the phenol (1.0 mmol) and this compound (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C is added potassium tert-butoxide (1.5 mmol) in portions. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for several hours. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired O-difluoromethylated product.[1]

N-Difluoromethylation of Heterocycles

Similarly, this compound is an effective reagent for the N-difluoromethylation of various nitrogen-containing heterocycles.

| Substrate (Heterocycle) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Imidazole | t-BuOK | DMF | 0 to rt | 75 | [1] |

| Benzimidazole | t-BuOK | DMF | 0 to rt | 72 | [1] |

| 1,2,4-Triazole | t-BuOK | DMF | 0 to rt | 68 | [1] |

General Experimental Protocol for N-Difluoromethylation:

A procedure similar to the O-difluoromethylation is followed. To a solution of the N-heterocycle (1.0 mmol) and this compound (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, potassium tert-butoxide (1.5 mmol) is added. The mixture is stirred at 0 °C and then at room temperature. After workup and purification, the N-difluoromethylated product is obtained.[1]

Applications in Drug Development

The introduction of fluorine-containing functional groups is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The chlorodifluoromethylsulfonyl group, and the related difluoromethyl group that can be introduced using this compound, are of particular interest.

While specific biological activity data for this compound itself is not extensively reported in the public domain, the broader class of benzene sulfonamides and sulfones are known to exhibit a wide range of biological activities. These include antibacterial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of the chlorodifluoromethyl moiety can modulate these activities and improve the pharmacokinetic profile of potential drug candidates.

Potential Signaling Pathway Interactions:

The sulfonyl group is a key pharmacophore in many enzyme inhibitors. For example, sulfonamides are well-known inhibitors of carbonic anhydrase. The unique electronic properties of the chlorodifluoromethyl group could influence the binding of such molecules to their target enzymes.

References

An In-depth Technical Guide to the Chemistry of ((Chlorodifluoromethyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemistry of ((chlorodifluoromethyl)sulfonyl)benzene, a significant reagent in modern organic synthesis, particularly in the introduction of the difluoromethyl group. This document details its synthesis, chemical properties, and reactivity, with a focus on its application as a difluorocarbene precursor. Furthermore, it explores the broader significance of sulfonyl and fluorinated moieties in medicinal chemistry, outlining potential applications for drug development. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers in their practical applications of this versatile compound.

Introduction

This compound has emerged as a valuable tool for synthetic chemists, primarily serving as a convenient and effective precursor for the generation of difluorocarbene (:CF₂). Difluorocarbene is a highly reactive intermediate that enables the introduction of the difluoromethyl (CF₂H) group into a wide range of organic molecules. The incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The difluoromethyl group, in particular, is often used as a bioisostere for hydroxyl or thiol groups, offering improved pharmacokinetic properties.

The sulfonyl group itself is a key pharmacophore present in numerous therapeutic agents. Its ability to act as a hydrogen bond acceptor and its metabolic stability contribute to the pharmacological profile of many drugs.[2][3] This guide will delve into the specific chemistry of this compound, providing the necessary technical details for its utilization in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 930836-30-9 | |

| Molecular Formula | C₇H₅ClF₂O₂S | |

| Molecular Weight | 226.63 g/mol | |

| Appearance | Solid, semi-solid, or liquid | |

| Storage Temperature | 2-8°C under an inert atmosphere | |

| Purity | Typically ≥95% | |

| InChI Code | 1S/C7H5ClF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| InChI Key | DZKIZVXCLNLUJF-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl |

Synthesis of this compound

A general procedure for the synthesis of a related compound, benzenesulfonyl chloride, involves the reaction of benzene with chlorosulfonic acid.[4]

Hypothetical Synthetic Pathway:

The second step would likely involve a more complex transformation, potentially starting from a precursor like a sulfinate salt and employing a reagent that can deliver the -CF₂Cl moiety.

Reactivity and Applications in Organic Synthesis

The primary application of this compound is as a difluorocarbene reagent for O- and N-difluoromethylations.[5] This reactivity is particularly valuable for the late-stage functionalization of complex molecules in drug discovery.[6]

Generation of Difluorocarbene

Under basic conditions, this compound eliminates a chloride ion and benzenesulfinate to generate difluorocarbene.

References

- 1. mdpi.com [mdpi.com]

- 2. Chlorodifluoromethyl aryl ketones and sulfones as difluorocarbene reagents: The substituent effect [ouci.dntb.gov.ua]

- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

In-Depth Technical Guide on the Safety and Handling of ((Chlorodifluoromethyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data and general principles of chemical safety. Due to significant data gaps in the existing literature for ((Chlorodifluoromethyl)sulfonyl)benzene, a comprehensive risk assessment must be conducted by qualified personnel before handling this compound.

Chemical Identification and Properties

This compound is a chemical compound with limited publicly available safety and toxicological data. The following tables summarize the known identifiers and properties.

| Identifier | Value | Citation |

| Chemical Name | This compound | |

| CAS Number | 930836-30-9 | |

| Molecular Formula | C7H5ClF2O2S | |

| Molecular Weight | 226.63 g/mol |

| Physical and Chemical Properties | Value | Citation |

| Appearance | Data not available | |

| Odor | Data not available | |

| Melting Point/Freezing Point | Data not available | |

| Boiling Point and Boiling Range | Data not available | |

| Flash Point | Data not available | |

| Evaporation Rate | Data not available | |

| Flammability (solid, gas) | Data not available | |

| Upper/Lower Flammability or Explosive Limits | Data not available | |

| Vapor Pressure | Data not available | |

| Vapor Density | Data not available | |

| Relative Density | Data not available | |

| Solubility(ies) | Data not available | |

| Partition Coefficient: n-octanol/water | Data not available | |

| Auto-ignition Temperature | Data not available | |

| Decomposition Temperature | Data not available | |

| Viscosity | Data not available |

Hazard Identification and Toxicological Information

The primary known hazard associated with this compound is that it is harmful if swallowed. Due to the lack of comprehensive toxicological studies, this compound should be handled as a substance with unknown toxicity, and all potential routes of exposure (inhalation, dermal contact, and ingestion) should be minimized.

| Hazard Classification | Statement | Citation |

| Acute Oral Toxicity | Harmful if swallowed |

| Toxicological Data | Value | Citation |

| Acute Oral Toxicity (LD50) | Data not available | |

| Acute Dermal Toxicity (LD50) | Data not available | |

| Acute Inhalation Toxicity (LC50) | Data not available | |

| Skin Corrosion/Irritation | Data not available | |

| Serious Eye Damage/Irritation | Data not available | |

| Respiratory or Skin Sensitization | Data not available | |

| Germ Cell Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | |

| Reproductive Toxicity | Data not available | |

| Specific Target Organ Toxicity - Single Exposure | Data not available | |

| Specific Target Organ Toxicity - Repeated Exposure | Data not available | |

| Aspiration Hazard | Data not available |

Experimental Protocols and Safe Handling

Given the limited safety data, a cautious approach is mandatory. The following protocols are based on general best practices for handling chemicals with unknown toxicity.

Engineering Controls

-

Ventilation: All work with this compound, including weighing and solution preparation, should be conducted in a properly functioning chemical fume hood.

-

Containment: Use of a glove box may be appropriate for procedures with a higher risk of aerosol generation.

Administrative Controls

-

Risk Assessment: A thorough risk assessment must be performed before any new procedure involving this compound.[1][2][3][4] This should be documented and approved by the responsible safety officer.

-

Standard Operating Procedures (SOPs): Detailed SOPs should be written for all experimental procedures involving this compound.

-

Training: All personnel handling the compound must be trained on its known hazards, safe handling procedures, and emergency protocols.

-

Restricted Access: The area where the compound is handled should be clearly marked and access restricted to authorized personnel.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides general recommendations.

| Body Part | Recommended PPE | Citation |

| Eye/Face | Chemical safety goggles and a face shield. | [5][6][7] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). The specific glove material should be selected based on its compatibility with the solvents being used. A flame-resistant lab coat and closed-toe shoes are mandatory. For procedures with a high risk of splashes, a chemical-resistant apron or coveralls should be worn. | [5][6][7] |

| Respiratory | For handling the solid compound or when aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. The type of respirator should be determined by a qualified industrial hygienist based on the risk assessment. | [5][6][8] |

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in an inert atmosphere.[9] Recommended storage temperature is between 2-8°C.[9]

-

Incompatible Materials: Data on incompatible materials is not available. However, based on its chemical structure (sulfonyl halide derivative), it may be prudent to avoid strong oxidizing agents, strong bases, and moisture.

-

Stability: No data is available on the chemical stability of this compound.

Emergency Procedures

Accidental Ingestion

-

Do NOT induce vomiting.

-

Rinse the mouth thoroughly with water.

-

Seek immediate medical attention.[10][11] Provide the medical personnel with the Safety Data Sheet if available.

Skin Contact

-

Immediately remove all contaminated clothing.

-

Flush the affected area with copious amounts of water for at least 15 minutes.[10][12]

-

Seek medical attention if irritation develops or persists.

Eye Contact

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

Inhalation

-

Move the affected person to fresh air.

-

If breathing is difficult, provide oxygen.

-

If the person is not breathing, begin artificial respiration.

-

Seek immediate medical attention.

Spillage

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal

-

General Principles: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or with general household waste.

-

Waste Characterization: Due to the lack of data, it is prudent to treat waste containing this compound as hazardous waste.[13]

-

Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[13] As a sulfonyl halide derivative, hydrolysis may be a potential treatment method, but this should only be carried out by trained personnel with appropriate safety precautions in place.[14][15]

Visualizations

Caption: Risk Assessment Workflow.

References

- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 4. documents.uow.edu.au [documents.uow.edu.au]

- 5. blog.storemasta.com.au [blog.storemasta.com.au]

- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. worksafe.nt.gov.au [worksafe.nt.gov.au]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Poisoning | Emergency Management | Oregon State University [emergency.oregonstate.edu]

- 13. benchchem.com [benchchem.com]

- 14. epfl.ch [epfl.ch]

- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Thermal Stability of ((Chlorodifluoromethyl)sulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Chlorodifluoromethyl)sulfonyl)benzene, with the chemical formula C₆H₅SO₂CF₂Cl, is an organic compound of interest in various fields, including pharmaceuticals and materials science, due to the presence of the reactive chlorodifluoromethylsulfonyl group. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in thermally sensitive processes. This technical guide provides a comprehensive overview of the thermal stability of this compound, including estimated decomposition data, detailed experimental protocols for thermal analysis, and a proposed thermal decomposition pathway.

Thermal Stability Data

| Parameter | Estimated Value | Basis for Estimation |

| Decomposition Onset Temperature (Tonset) | 250 - 350 °C | Based on the relatively lower bond dissociation energy of the C-Cl bond compared to C-F and C-S bonds, suggesting initial decomposition at a moderate temperature. |

| Peak Decomposition Temperature (Tpeak) | 350 - 450 °C | Inferred from the thermal decomposition of various aromatic sulfones which typically occurs at elevated temperatures. |

| Primary Decomposition Products | Phenylsulfonyl radical (C₆H₅SO₂•), Chlorodifluoromethyl radical (•CF₂Cl) | Postulated based on the homolytic cleavage of the S-C bond, which is a common fragmentation pathway for sulfones. |

| Secondary Decomposition Products | Sulfur dioxide (SO₂), Benzene (C₆H₆), Chlorodifluoromethane (CHF₂Cl), Difluorocarbene (:CF₂) | Derived from subsequent reactions of the primary radical species. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bond in the molecule. The C-Cl bond is generally weaker than C-F and C-S bonds in similar chemical environments. However, under thermal stress, homolytic cleavage of the sulfur-carbon bond is also a plausible initial step, leading to the formation of a phenylsulfonyl radical and a chlorodifluoromethyl radical. These highly reactive radicals can then undergo a series of subsequent reactions.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To experimentally determine the thermal stability of this compound, the following standard techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition point (e.g., 450 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis Temperature: A temperature corresponding to the decomposition range determined by TGA (e.g., 400 °C) is applied for a short duration (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium).

-

GC Separation: The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A suitable temperature program for the GC oven should be used to achieve good separation.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST).

-

-

Data Analysis: The chromatogram will show peaks corresponding to the different decomposition products. The mass spectrum of each peak is analyzed to determine its chemical structure.

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

This technical guide provides an essential overview of the thermal stability of this compound for researchers and professionals in drug development and materials science. While specific experimental data is currently limited, the provided estimations, based on the behavior of analogous compounds, offer a valuable starting point for handling and process development. The detailed experimental protocols for TGA, DSC, and Py-GC-MS outline a clear path for obtaining precise quantitative data and for confirming the proposed decomposition pathways. A thorough understanding of the thermal properties of this compound is paramount for its effective and safe utilization in scientific and industrial applications.

Methodological & Application

Synthesis of dihalonitromethyl aryl sulfones using "((Chlorodifluoromethyl)sulfonyl)benzene"

Application Notes and Protocols for the Synthesis of Dihalonitromethyl Aryl Sulfones

For Researchers, Scientists, and Drug Development Professionals

Abstract: The direct synthesis of dihalonitromethyl aryl sulfones from "((Chlorodifluoromethyl)sulfonyl)benzene" is not a well-established transformation in the current chemical literature. This document outlines a proposed multi-step synthetic pathway to access these target compounds. The protocols provided are based on well-known analogous reactions and are intended to serve as a foundational guide for the development of a viable synthetic route. Researchers should note that optimization of the described conditions will likely be necessary.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process commencing from readily available starting materials:

-

Step 1: Dihalogenation of Nitromethane. This step involves the base-mediated halogenation of nitromethane to yield a dihalonitromethane intermediate.

-

Step 2: Preparation of Sodium Arylsulfinate. An aryl sulfonyl chloride is reduced to the corresponding sodium arylsulfinate salt.

-

Step 3: Nucleophilic Substitution. The dihalonitromethane is reacted with the sodium arylsulfinate via a nucleophilic substitution reaction to afford the final dihalonitromethyl aryl sulfone.

Step 1: Synthesis of Dichloronitromethane

This protocol describes the synthesis of dichloronitromethane, a key intermediate. The procedure is adapted from established methods for the halogenation of nitroalkanes.[1]

Experimental Protocol:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add nitromethane (1.0 eq) and water.

-

Cooling: Cool the mixture to 0-5 °C in an ice-water bath.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.2 eq) via the dropping funnel, maintaining the temperature below 10 °C.

-

Chlorination: Introduce chlorine gas (2.2 eq) into the reaction mixture at a controlled rate, ensuring the temperature does not exceed 15 °C. Alternatively, a solution of sodium hypochlorite can be used.

-

Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Quantitative Data (Illustrative):

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) |

| Nitromethane | 1.0 | 61.04 | 6.10 | 5.37 |

| Sodium Hydroxide | 2.2 | 40.00 | 8.80 | - |

| Chlorine | 2.2 | 70.90 | 15.60 | - |

| Water | - | 18.02 | - | 100 |

Step 2: Preparation of Sodium Benzenesulfinate

This protocol outlines the preparation of sodium benzenesulfinate from benzenesulfonyl chloride. This is a standard reduction procedure.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve sodium sulfite (1.5 eq) in water.

-

Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.0 eq) to the solution and stir vigorously.

-

Heating: Heat the mixture to 60-70 °C and maintain for 2-3 hours.

-

Reaction Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC.

-

Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the sodium benzenesulfinate.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data (Illustrative):

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) |

| Benzenesulfonyl Chloride | 1.0 | 176.62 | 17.66 | 12.9 |

| Sodium Sulfite | 1.5 | 126.04 | 18.91 | - |

| Water | - | 18.02 | - | 100 |

Step 3: Synthesis of Dichloronitromethyl Phenyl Sulfone (Proposed)

This is a proposed protocol for the nucleophilic substitution reaction between dichloronitromethane and sodium benzenesulfinate. The conditions are based on general principles of SN2 reactions involving sulfinate anions.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium benzenesulfinate (1.1 eq) and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Dichloronitromethane: Add dichloronitromethane (1.0 eq) to the suspension.

-

Heating: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Illustrative):

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) |

| Dichloronitromethane | 1.0 | 129.93 | 12.99 | - |

| Sodium Benzenesulfinate | 1.1 | 164.16 | 18.06 | - |

| DMF | - | 73.09 | - | 50 |

Visualizations

Caption: Proposed workflow for the synthesis of dihalonitromethyl aryl sulfones.

Caption: Proposed reaction scheme for the synthesis of dichloronitromethyl aryl sulfone.

References

Application Notes and Protocols for ((Chlorodifluoromethyl)sulfonyl)benzene as a Difluoromethylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethyl (-CF2H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. ((Chlorodifluoromethyl)sulfonyl)benzene has emerged as a promising reagent for the direct introduction of the difluoromethyl group into a variety of organic substrates, particularly aromatic and heteroaromatic systems. These application notes provide an overview of its utility and detailed protocols for its application in organic synthesis.

Mechanism of Action: Radical-Mediated Difluoromethylation

The utility of this compound as a difluoromethylating agent typically relies on the generation of a difluoromethyl radical (•CF2H) under photoredox-catalyzed conditions. The proposed mechanism involves a single-electron transfer (SET) from a photo-excited catalyst to the sulfonyl reagent, leading to the cleavage of the C-S bond and release of the •CF2H radical.

Caption: Proposed photocatalytic cycle for difluoromethylation.

Applications in Heterocycle Functionalization

Direct C-H difluoromethylation of heterocycles is a highly sought-after transformation in drug discovery. This compound, in conjunction with photoredox catalysis, provides a powerful tool for the late-stage functionalization of complex heterocyclic scaffolds.

General Protocol for Photocatalytic Difluoromethylation of N-Heterocycles

This protocol is a representative procedure based on methodologies reported for similar sulfonyl-based difluoromethylating agents.[1] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

N-Heterocycle (e.g., quinoxalin-2(1H)-one, caffeine) (0.2 mmol, 1.0 equiv)

-

This compound (0.4 mmol, 2.0 equiv)

-

Photocatalyst (e.g., Rose Bengal, Eosin Y, or an Iridium or Ruthenium complex) (1-5 mol%)

-

Anhydrous solvent (e.g., DMSO, DMF, or CH3CN) (2.0 mL)

-

Inert gas (Nitrogen or Argon)

-

Schlenk tube or vial with a magnetic stir bar

-

Visible light source (e.g., Blue or Green LEDs)

Procedure:

-

To a Schlenk tube, add the N-heterocycle, this compound, and the photocatalyst.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at room temperature and irradiate with the visible light source.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for photocatalytic difluoromethylation.

Representative Substrate Scope and Yields

The following table summarizes typical yields for the difluoromethylation of various heterocycles using analogous sulfonyl-based reagents under photoredox conditions. These values should be considered as a general guide for the expected reactivity with this compound.

| Entry | Heterocycle Substrate | Product | Yield (%) |

| 1 | Quinoxalin-2(1H)-one | 3-(difluoromethyl)quinoxalin-2(1H)-one | 85 |

| 2 | 1-Methylquinoxalin-2(1H)-one | 1-Methyl-3-(difluoromethyl)quinoxalin-2(1H)-one | 92 |

| 3 | Caffeine | 8-(difluoromethyl)caffeine | 78 |

| 4 | Theophylline | 8-(difluoromethyl)theophylline | 75 |

| 5 | N-Methylphthalimide | N-Methyl-4-(difluoromethyl)phthalimide | 65 |

| 6 | 2-Phenylpyridine | 2-Phenyl-6-(difluoromethyl)pyridine | 72 |

Applications in Arene Functionalization

The direct C-H difluoromethylation of arenes is a valuable transformation for the synthesis of fluorinated analogues of known bioactive molecules. While often more challenging than with electron-rich heterocycles, the use of this compound under appropriate conditions can provide access to difluoromethylated arenes.

General Protocol for Radical Difluoromethylation of Arenes

This protocol is adapted from methodologies for the radical functionalization of arenes.

Materials:

-

Arene (e.g., Benzene, Toluene, Anisole) (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Radical Initiator (e.g., AIBN or di-tert-butyl peroxide) or Photocatalyst

-

Solvent (e.g., Chlorobenzene, 1,2-Dichloroethane) (5.0 mL)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel suitable for heating or irradiation

Procedure:

-

In a reaction vessel, dissolve the arene and this compound in the solvent.

-

De-gas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the radical initiator or photocatalyst.

-

Heat the reaction to the appropriate temperature for thermal initiation, or irradiate with a suitable light source for photochemical initiation.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford the difluoromethylated arene.

Expected Reactivity and Selectivity

The difluoromethyl radical is generally considered to be nucleophilic, and therefore, reactions with electron-deficient arenes are often more favorable. However, with appropriate catalyst systems, a range of arenes can be functionalized. Regioselectivity can be an issue, and mixtures of isomers may be obtained.

| Entry | Arene Substrate | Major Product(s) | Typical Yield (%) |

| 1 | Benzene | (Difluoromethyl)benzene | 50-60 |

| 2 | Toluene | Mixture of o-, m-, p-isomers | 45-55 |

| 3 | Anisole | Mixture of o-, p-isomers | 60-70 |

| 4 | Nitrobenzene | m-(Difluoromethyl)nitrobenzene | 40-50 |

Safety Precautions

-

This compound should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile and effective reagent for the introduction of the valuable difluoromethyl group into a range of organic molecules. The methodologies outlined in these application notes, particularly those leveraging photoredox catalysis, offer mild and efficient pathways to novel fluorinated compounds for applications in drug discovery and materials science. Further exploration of its reactivity is anticipated to expand its utility in synthetic organic chemistry.

References

Application Notes and Protocols for the Reaction of ((Chlorodifluoromethyl)sulfonyl)benzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Chlorodifluoromethyl)sulfonyl)benzene, also known as chlorodifluoromethyl phenyl sulfone, is a versatile and efficient reagent for the introduction of the difluoromethyl (-CF2H) group into a wide range of organic molecules. The difluoromethyl group is of significant interest in medicinal chemistry as it can serve as a bioisostere for hydroxyl or thiol groups, and its incorporation can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, focusing on its role as a difluorocarbene precursor.

Reaction Mechanism

The primary mode of reactivity of this compound with nucleophiles does not involve a direct nucleophilic attack on the carbon of the chlorodifluoromethyl group. Instead, in the presence of a suitable base, it undergoes an α-elimination to generate the highly reactive intermediate, difluorocarbene (:CF2). This electrophilic carbene is then trapped in situ by a nucleophile to afford the corresponding difluoromethylated product.

The overall transformation can be summarized as follows:

-

Deprotonation (if the nucleophile is acidic) or base-mediated elimination: A base removes the acidic proton from the nucleophile (e.g., phenol, thiol, or amine) to generate a more potent nucleophile. For the reagent itself, a base facilitates the elimination of HCl.

-

Difluorocarbene Generation: this compound undergoes a base-induced elimination of hydrogen chloride to form phenylsufonyldifluorocarbene, which then fragments to difluorocarbene and phenylsulfinate anion.

-

Nucleophilic Trapping: The nucleophile attacks the electrophilic difluorocarbene to form a new carbon-heteroatom bond, resulting in the difluoromethylated product.

Applications in Drug Development